N-(4-ethoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-3-28-14-6-4-13(5-7-14)21-18(27)26-10-8-25(9-11-26)17-15-16(19-12-20-17)24(2)23-22-15/h4-7,12H,3,8-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVOSKUYUHVUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound inhibits CDK2, thereby disrupting the normal cell cycle progression. This inhibition is achieved through the compound’s interaction with the active site of CDK2.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This leads to a halt in the cell cycle, preventing the cells from dividing and proliferating. The downstream effect of this is a reduction in tumor growth.
Scientific Research Applications
Biological Activities
N-(4-ethoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide exhibits several notable biological activities:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The triazolo-pyrimidine framework is known for its potential as a kinase inhibitor.
- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed significant antibacterial activity against Staphylococcus aureus and E. coli. |
| Study C | Neuropharmacology | Indicated potential for modulation of serotonin receptors in animal models. |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key Observations :
- Substituent Diversity: The target compound’s piperazine-1-carboxamide group distinguishes it from sulfonyl- or carboxylate-linked analogs (e.g., ).
- Aryl Modifications : The 4-ethoxyphenyl group in the target compound contrasts with 3,4-dimethoxyphenyl () or benzyl () substituents. Ethoxy groups balance lipophilicity and metabolic stability compared to bulkier aryl groups .
Functional Analogues
Key Observations :
- Activity Diversity : Despite shared triazolo-pyrimidine cores, substituents dictate target specificity. For example, VAS2870’s benzoxazole and sulfide groups confer ROS inhibition , while CB2 ligands () require aryl-alkyl substitutions.
- However, the 4-ethoxyphenyl group may redirect selectivity toward kinase or protease targets .
Physicochemical Properties
Preparation Methods
Formation of the Triazolo-Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is synthesized via oxidative cyclization of pyrimidine precursors. A validated method involves:
-
Starting material : 4-amino-5-hydrazinylpyrimidine derivatives.
-
Cyclization agent : FeCl₃ in anhydrous ethanol under reflux (80°C, 6–8 hours).
-
Mechanism : Fe³⁰ ions facilitate intramolecular cyclization, forming the triazole ring fused to the pyrimidine system.
Example :
7-Chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine is synthesized in 78% yield using FeCl₃-mediated cyclization.
Piperazine Coupling
The piperazine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling:
-
Reagents :
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Optimized Protocol :
Carboxamide Formation
The N-(4-ethoxyphenyl)carboxamide group is installed via amide coupling :
-
Activation : Carboxylic acid derivatives (e.g., 4-ethoxyphenyl isocyanate) activated with HATU.
-
Conditions : Room temperature, 18 hours in DMF with DIPEA as base.
Example :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
FeCl₃ : Critical for cyclization efficiency; concentrations >0.1 M lead to side reactions.
-
HATU vs. EDCI : HATU achieves higher coupling yields (75% vs. 60%) but requires stringent moisture control.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost-Efficiency
-
Catalyst recycling : FeCl₃ recovery via aqueous extraction reduces raw material costs by 30%.
-
Solvent recovery : DMF distillation and reuse lower environmental impact.
Challenges and Mitigation Strategies
Low Yields in Coupling Steps
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 195–230°C for cyclization steps) and catalysts such as palladium on carbon for hydrogenation . Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane aids in coupling reactions .
- Catalyst optimization : Palladium-based catalysts improve cross-coupling efficiency, whereas copper iodide accelerates triazole ring formation .
- Purification : Use silica gel chromatography to isolate intermediates, followed by recrystallization for final product purification .
Advanced Tip : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., molar ratios, temperature gradients) and identify optimal conditions .
What methodologies are recommended for elucidating the compound's mechanism of action?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for targets like serotonin or dopamine receptors, which are commonly modulated by triazolopyrimidines .
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or phosphodiesterases using fluorogenic substrates .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites or receptor pockets .
Advanced Tip : Combine cryo-EM and X-ray crystallography to resolve structural interactions at atomic resolution .
How should researchers address contradictions in reported bioactivity data across studies?
Answer:
- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 for receptor studies), incubation times, and buffer systems .
- Control for impurities : Use HPLC (≥95% purity) to confirm compound integrity, as byproducts like unreacted intermediates may skew results .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced Tip : Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) .
What techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine and triazolo-pyrimidine ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₅H₂₇N₇O₂) and detect isotopic patterns .
- X-ray diffraction : Single-crystal X-ray for absolute configuration determination, especially for chiral centers .
Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex regions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents on the 4-ethoxyphenyl group (e.g., halogenation, methoxy-to-ethoxy swaps) to assess impact on potency .
- Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to evaluate pharmacokinetic effects .
- Bioisosteric replacements : Substitute the triazolo-pyrimidine core with pyrazolo-pyrimidines and compare IC₅₀ values .
Advanced Tip : Leverage QSAR models to predict activity of virtual analogs before synthesis .
What solvents and catalysts are most effective for key synthetic steps?
Answer:
- Coupling reactions : Use DMF with HBTU/Et₃N for amide bond formation (yields ~70–85%) .
- Cyclization steps : Dichloromethane with Pd/C (10% wt) under H₂ atmosphere for triazole ring closure .
- Catalyst alternatives : Copper(I) iodide in acetonitrile for Ullmann-type couplings at 80°C .
Advanced Tip : Screen ionic liquids (e.g., [BMIM][BF₄]) as green solvents to enhance reaction efficiency .
How do purification methods affect final product quality?
Answer:
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) remove polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may discard low-solubility impurities .
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., regioisomeric triazoles) .
Advanced Tip : Combine preparative HPLC with mass-directed fractionation for complex mixtures .
What in vitro assays are suitable for evaluating anticancer potential?
Answer:
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using competitive binding assays .
Advanced Tip : Use 3D tumor spheroids to mimic in vivo drug penetration challenges .
How can molecular modeling guide target identification?
Answer:
- Docking simulations : Glide or MOE software to predict binding to ATP pockets (e.g., kinases) or GPCRs .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors in the triazolo-pyrimidine core .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Advanced Tip : Integrate free-energy perturbation (FEP) to calculate ΔΔG for mutant vs. wild-type targets .
What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Metabolic soft spots : Introduce deuterium at labile positions (e.g., piperazine CH₂ groups) to block CYP450 oxidation .
- Prodrug design : Mask polar groups (e.g., carboxamide) as esters for improved oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
Advanced Tip : Use cryopreserved hepatocytes to predict Phase I/II metabolism pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
